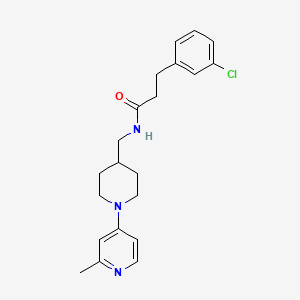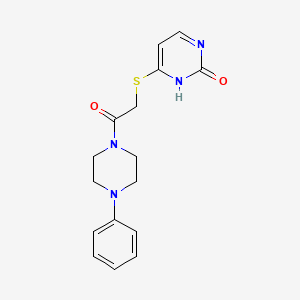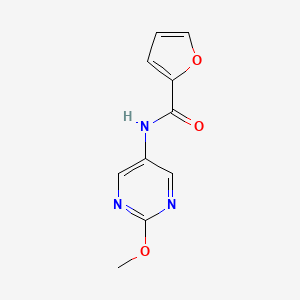
3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known as ML352, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a modulator of the protease-activated receptor 2 (PAR2) signaling pathway, which is involved in various physiological and pathological processes, including inflammation, pain, and cancer.
Wissenschaftliche Forschungsanwendungen
Applications in Neurological Research
Research on compounds structurally related to “3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide” has explored their potential in neurological studies. For example, studies on m-Chlorophenylpiperazine (mCPP), a serotonin receptor agonist, examine its effects on psychiatric conditions like schizophrenia. Such compounds provide insights into neurotransmitter systems, potentially leading to new treatments for neurological and psychiatric disorders (Koreen et al., 1995).
Environmental and Occupational Exposure Studies
Compounds with chlorophenyl structures are also subjects of environmental and occupational exposure studies. For instance, research on organophosphorus and pyrethroid pesticides examines the extent of exposure in specific populations, such as preschool children and agricultural workers. These studies help understand the risks associated with chemical exposure and inform safety guidelines (Babina et al., 2012).
Metabolism and Excretion Studies
Understanding the metabolism and excretion of complex compounds is crucial for assessing their safety and efficacy as potential therapeutic agents. Studies on related compounds, such as taranabant and SB-649868, provide valuable data on how these substances are processed by the human body, including their metabolic pathways and elimination methods. This information is critical for drug development processes, ensuring that new drugs are safe and effective (Karanam et al., 2010), (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-16-13-20(7-10-23-16)25-11-8-18(9-12-25)15-24-21(26)6-5-17-3-2-4-19(22)14-17/h2-4,7,10,13-14,18H,5-6,8-9,11-12,15H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHDOFDHABZNQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2397148.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione](/img/no-structure.png)



![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)

![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)
![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)